5-Amino-2-methylbenzo[d]thiazol-6-ol
Overview
Description
5-Amino-2-methylbenzo[d]thiazol-6-ol is an organic compound belonging to the benzothiazole family. It is characterized by its aromatic structure, which includes a benzene ring fused with a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methylbenzo[d]thiazol-6-ol typically involves the reaction of 2-methylbenzothiazole derivatives with appropriate reagents. One common method includes dissolving 2-methylbenzo[d]thiazol-6-ol in dimethylformamide (DMF) and adding benzyl bromide derivatives along with potassium carbonate (K₂CO₃). The reaction mixture is stirred at room temperature to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methylbenzo[d]thiazol-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the benzene ring and thiazole nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
5-Amino-2-methylbenzo[d]thiazol-6-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-Amino-2-methylbenzo[d]thiazol-6-ol involves the inhibition of monoamine oxidase enzymes (MAO-A and MAO-B). These enzymes are responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting these enzymes, the compound increases the levels of these neurotransmitters in the brain, which can alleviate symptoms of neurodegenerative and affective disorders .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Shares a similar structure but lacks the hydroxyl group at the 6-position.
2-Methylbenzo[d]thiazol-5-ol: Similar structure with the hydroxyl group at the 5-position instead of the 6-position.
Uniqueness
5-Amino-2-methylbenzo[d]thiazol-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and hydroxyl groups enhances its ability to interact with biological targets, making it a potent inhibitor of monoamine oxidase enzymes .
Properties
IUPAC Name |
5-amino-2-methyl-1,3-benzothiazol-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-4-10-6-2-5(9)7(11)3-8(6)12-4/h2-3,11H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQVQAWAEQOUAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C(=C2)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670323 | |
Record name | 5-Amino-2-methyl-1,3-benzothiazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99584-08-4 | |
Record name | 5-Amino-2-methyl-1,3-benzothiazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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